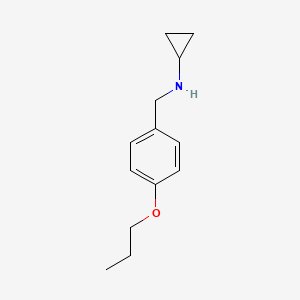

N-(4-propoxybenzyl)cyclopropanamine

Description

N-(4-Propoxybenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a 4-propoxybenzyl moiety. The propoxy group at the para position of the benzyl ring likely enhances lipophilicity and metabolic stability compared to smaller substituents like methyl or halogens .

Properties

IUPAC Name |

N-[(4-propoxyphenyl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-9-15-13-7-3-11(4-8-13)10-14-12-5-6-12/h3-4,7-8,12,14H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQZSIWPPIZJPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-propoxybenzyl)cyclopropanamine can be achieved through several methods. One common approach involves the reaction of cyclopropanamine with 4-propoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:

- Dissolve cyclopropanamine in an appropriate solvent such as dichloromethane.

- Add a base such as triethylamine to the solution.

- Slowly add 4-propoxybenzyl chloride to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature for several hours.

- Extract the product using an organic solvent and purify it through column chromatography.

Industrial Production Methods: Industrial production of N-(4-propoxybenzyl)cyclopropanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-propoxybenzyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

Chemistry: N-(4-propoxybenzyl)cyclopropanamine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as an intermediate in various chemical reactions.

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing amines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: N-(4-propoxybenzyl)cyclopropanamine has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new therapeutic agents, particularly those targeting central nervous system disorders.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-propoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, leading to alterations in biochemical pathways. For example, it may inhibit lysine-specific demethylase-1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects :

- Electron-Donating Groups (e.g., 4-Methyl, 4-Propoxy) : Enhance stability and lipophilicity, making compounds more suitable for membrane penetration in drug candidates .

- Electron-Withdrawing Groups (e.g., 4-Nitro) : Increase reactivity in electrophilic substitution reactions, useful in industrial synthesis .

- Heterocyclic Substituents (e.g., Morpholin-3-yl) : Improve solubility and binding affinity to biological targets, as seen in compound 6f .

Synthesis Challenges :

Physicochemical Properties

Q & A

Advanced Research Question

- QSAR Models : Train on cyclopropanamine analogs to predict logP, pKa, and target affinity .

- Molecular Dynamics : Simulate ligand-receptor complexes (e.g., CYP450 isoforms) to assess metabolic pathways .

- Validation : Compare in silico ADMET predictions with in vitro hepatocyte clearance data .

What are the key considerations in designing stability studies for cyclopropanamine derivatives under various storage conditions?

Basic Research Question

- Temperature/Humidity : Store at –20°C in amber vials to prevent cyclopropane ring opening or oxidation .

- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., ≤5% impurity increase) .

What are the structure-activity relationship (SAR) trends observed in cyclopropanamine derivatives targeting specific enzyme pathways?

Advanced Research Question

- Cyclopropane Ring : Rigidity enhances binding to flat enzyme pockets (e.g., monoamine oxidases) .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzyl ring increase LSD1 inhibition (IC₅₀ = 50 nM vs. 200 nM for electron-donating groups) .

How do different purification techniques impact the final yield and purity of N-(4-propoxybenzyl)cyclopropanamine?

Basic Research Question

- Flash Chromatography : Achieves 70–80% purity; optimal for initial crude purification .

- Recrystallization : Use ethanol/water (1:3) to attain >99% purity but reduces yield by 15–20% .

What in vitro and in vivo models are recommended for evaluating the therapeutic potential of N-(4-propoxybenzyl)cyclopropanamine in neurological disorders?

Advanced Research Question

- In Vitro : Primary neuronal cultures for neurotoxicity screening; hERG assay for cardiac safety .

- In Vivo : Rodent models of depression (e.g., forced swim test) with dose ranges of 1–10 mg/kg .

How can structural modifications to the cyclopropane ring or benzyl moiety enhance metabolic stability without compromising activity?

Advanced Research Question

- Cyclopropane : Introduce fluorine at C2 to block CYP3A4-mediated oxidation .

- Benzyl Moiety : Replace propoxy with trifluoromethoxy to balance lipophilicity and metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.